molecular formula C19H17Cl2N3O B2768009 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 892687-71-7

4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2768009
CAS No.: 892687-71-7
M. Wt: 374.27
InChI Key: KVVZETFYGOQJKH-UHFFFAOYSA-N
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Description

4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a benzimidazole core, which is a fused ring system consisting of an imidazole ring and a benzene ring, substituted with a 2,4-dichlorobenzyl group and a methylpyrrolidinone moiety.

Preparation Methods

The synthesis of 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it has been shown to modulate α2-adrenergic receptors, which play a role in its antiparasitic activity . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its broad range of biological activities.

Properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-23-10-13(8-18(23)25)19-22-16-4-2-3-5-17(16)24(19)11-12-6-7-14(20)9-15(12)21/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVZETFYGOQJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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